tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate
CAS No.:
Cat. No.: VC15922807
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O2 |
|---|---|
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18) |
| Standard InChI Key | KBUQJFLSLHCRSC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate features a four-membered azetidine ring substituted at the 1-position with a 3-aminophenyl group and at the 3-position with a tert-butyl carbamate moiety. The IUPAC name reflects this arrangement: tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate. The molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol .
Key Structural Features:
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Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity.
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3-Aminophenyl Group: Provides aromaticity and a primary amine for further functionalization.
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tert-Butyl Carbamate: A bulky protecting group enhancing solubility and stability during synthetic processes.
Physical Properties
While experimental data for this specific compound remains limited, analogous tert-butyl azetidine carbamates exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DCM) and limited solubility in water .
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves sequential protection-deprotection steps and cyclization reactions. A representative pathway, adapted from procedures for related azetidine carbamates , includes:
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Azetidine Ring Formation:
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Introduction of the 3-Aminophenyl Group:
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Buchwald-Hartwig amination or Ullmann coupling to attach the aromatic amine.
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Carbamate Protection:
Optimization Challenges
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Ring Strain Mitigation: The azetidine’s strain necessitates careful control of reaction temperatures to prevent ring-opening .
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Amino Group Reactivity: The 3-aminophenyl substituent requires protection (e.g., as a trifluoroacetamide) during synthetic steps to avoid side reactions .
Applications in Medicinal Chemistry
Drug Discovery Building Block
The compound’s scaffold is prized for:
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Conformational Restriction: The azetidine ring enforces specific spatial orientations, enhancing target binding selectivity.
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Diverse Functionalization Sites: The amine and carbamate groups allow derivatization into kinase inhibitors or GPCR modulators .
Case Studies
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Kinase Inhibitors: Analogous azetidine carbamates show nanomolar activity against CDK2 and EGFR kinases .
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Antimicrobial Agents: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
Comparative Analysis with Structural Analogs
The 3-aminophenyl substituent confers enhanced target affinity compared to alkyl or benzhydryl analogs, likely due to improved π-stacking and hydrogen-bonding capabilities .
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